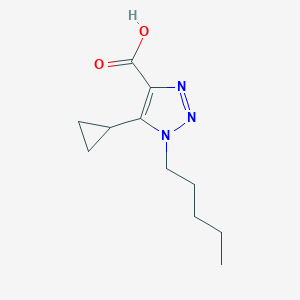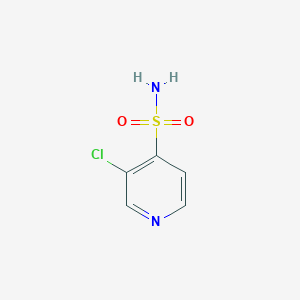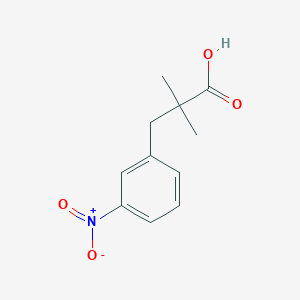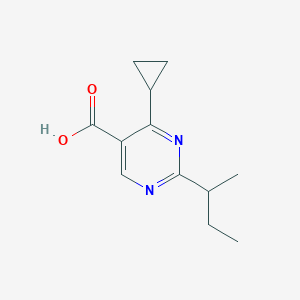
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) salts as catalysts, such as copper(I) iodide or copper-on-charcoal .
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods have been developed. These methods utilize heterogeneous catalysts, such as copper-on-charcoal, to facilitate the CuAAC reaction under continuous flow conditions . This approach allows for the efficient and scalable production of 1,2,3-triazoles with high yields and functional group tolerance.
化学反应分析
Types of Reactions
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazoles.
科学研究应用
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antiepileptic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The cyclopropyl and pentyl groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and pentyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a bioactive compound and its utility in various applications.
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-pentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-7-14-10(8-5-6-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |
InChI 键 |
JRTKVOIOMVQHBW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)


